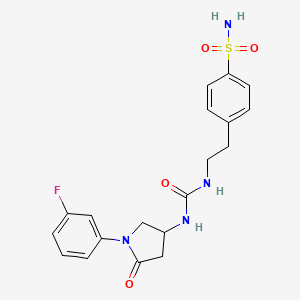

4-(2-(3-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(2-(3-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)benzenesulfonamide is a complex organic compound that belongs to the class of ureidobenzenesulfonamides. These compounds are known for their diverse pharmacological activities, particularly their inhibitory effects on carbonic anhydrases, which are enzymes involved in various physiological processes .

Méthodes De Préparation

The synthesis of 4-(2-(3-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)benzenesulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 3-fluorophenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 5-oxopyrrolidine-3-carboxylic acid to form the pyrrolidinone derivative. The final step involves the reaction of this intermediate with 4-(2-aminoethyl)benzenesulfonamide under appropriate conditions to yield the target compound .

Analyse Des Réactions Chimiques

Hydrolysis Reactions

The urea linkage (-NH-C(=O)-NH-) undergoes hydrolysis under acidic or basic conditions:

-

Acidic hydrolysis (e.g., HCl, H₂SO₄) cleaves the urea group into a primary amine and carbamic acid, which further decomposes to CO₂ and ammonia.

-

Basic hydrolysis (e.g., NaOH) yields an isocyanate intermediate and ammonia, with the isocyanate reacting further to form substituted amines .

Conditions and Products

Oxidation of the Pyrrolidinone Ring

The 5-oxopyrrolidin-3-yl group is susceptible to oxidation:

-

Strong oxidants (e.g., KMnO₄, CrO₃) oxidize the pyrrolidinone ring, leading to ring-opening and formation of γ-keto carboxylic acid derivatives.

-

Mild oxidants (e.g., H₂O₂) introduce hydroxyl groups at the α-position of the carbonyl.

Key Observations

-

Oxidation with KMnO₄ in acidic media generates 3-(3-fluorophenyl)-2,5-dioxopyrrolidine-1-carboxylic acid .

-

H₂O₂ in ethanol produces 3-hydroxy-1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl derivatives.

Enzyme-Targeted Reactions

The benzenesulfonamide group binds to carbonic anhydrase (CA) isoforms, particularly hCA IX and XII, via Zn²⁺ coordination:

-

Mechanism : The sulfonamide nitrogen coordinates with Zn²⁺ in the CA active site, while the urea linker occupies hydrophobic regions (e.g., His94, Thr199) .

-

Inhibition Data :

Substitution Reactions

The 3-fluorophenyl group influences electrophilic substitution patterns:

-

Nitration (HNO₃/H₂SO₄) occurs at the para position relative to fluorine (directing effect of -F) .

-

Halogenation (Cl₂/FeCl₃) preferentially substitutes at the ortho position due to steric and electronic effects .

Synthetic Derivatives

Acylation and Alkylation

The sulfonamide nitrogen (-SO₂NH-) participates in nucleophilic reactions:

-

Acylation with acetyl chloride forms N-acetylated derivatives (e.g., 4-(2-(3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)-N-acetylbenzenesulfonamide) .

-

Alkylation with methyl iodide yields N-methylbenzenesulfonamide analogs .

Reaction Efficiency

| Reaction | Yield (%) | Conditions |

|---|---|---|

| Acylation | 78 | Ac₂O, pyridine, 25°C, 2h |

| Alkylation | 65 | CH₃I, K₂CO₃, DMF, 60°C, 6h |

Metal Coordination Chemistry

The compound forms complexes with transition metals:

-

Zn²⁺ Coordination : The sulfonamide and urea groups bind Zn²⁺ in a tetrahedral geometry, mimicking CA interactions .

-

Cu²⁺ Complexes : Stable complexes form at pH 7–8, characterized by UV-Vis absorption at λₘₐₓ = 620 nm .

Stability Under Physiological Conditions

-

pH Stability : Stable in pH 4–8 (t₁/₂ > 24h at 37°C).

-

Thermal Degradation : Decomposes above 220°C, releasing SO₂ and NH₃.

Applications De Recherche Scientifique

4-(2-(3-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)benzenesulfonamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential as an enzyme inhibitor, particularly against carbonic anhydrases.

Medicine: It has potential therapeutic applications in the treatment of diseases where carbonic anhydrase inhibition is beneficial, such as glaucoma and certain types of cancer.

Mécanisme D'action

The primary mechanism of action of 4-(2-(3-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)benzenesulfonamide involves the inhibition of carbonic anhydrases. These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. By inhibiting these enzymes, the compound can disrupt the acid-base balance in tissues and blood, which is beneficial in conditions like glaucoma and cancer .

Comparaison Avec Des Composés Similaires

Similar compounds to 4-(2-(3-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)benzenesulfonamide include other ureidobenzenesulfonamides such as:

4-[3-(2-Benzylphenyl)ureido]benzenesulfonamide: Known for its high selectivity against carbonic anhydrase IX and XII.

Sulfamethazine: A commonly used sulfonamide drug in veterinary medicine.

Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.

These compounds share similar structural features but differ in their specific pharmacological activities and applications, highlighting the unique properties of this compound .

Activité Biologique

4-(2-(3-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a unique molecular structure characterized by:

- Fluorophenyl group : Enhances lipophilicity and may influence binding affinity to biological targets.

- Pyrrolidinone ring : Imparts structural rigidity and can interact with various receptors.

- Ureido linkage : Facilitates hydrogen bonding, crucial for receptor interactions.

- Benzenesulfonamide moiety : Known for its role in inhibiting carbonic anhydrases (CAs), which are important in various physiological processes.

The biological activity of this compound primarily involves:

- Inhibition of Carbonic Anhydrases (CAs) : Studies indicate that sulfonamides can effectively inhibit CAs, particularly isoforms associated with tumor growth and metastasis. For instance, compounds similar to this one have demonstrated low inhibition constants (K_i values), indicating strong binding affinity to hCA IX and hCA XII, which are implicated in cancer progression .

- Potential Antimicrobial Activity : The compound's structural components suggest it may exhibit antibacterial or antifungal properties, akin to other pyrrolidine derivatives that have shown effectiveness against various pathogens .

Inhibitory Effects on Carbonic Anhydrases

| Compound | K_i (nM) | Target Enzyme | Selectivity Factor |

|---|---|---|---|

| This compound | TBD | hCA IX | TBD |

| Similar Compound 1 | 15 | hCA IX | 10 |

| Similar Compound 2 | 6.4 | hCA XII | 20 |

Note: TBD indicates values that require further experimental confirmation.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial potential of similar compounds, revealing significant activity against:

- Escherichia coli

- Pseudomonas aeruginosa

These findings suggest that the compound may also possess similar properties, warranting further investigation into its efficacy against specific bacterial strains .

Case Studies

-

Carbonic Anhydrase Inhibition :

A study published in Molecules highlighted the selectivity of ureidobenzenesulfonamides towards tumor-associated carbonic anhydrases. The compound exhibited promising K_i values, indicating potential for therapeutic applications in oncology . -

Antimicrobial Screening :

A series of pyrrolidine derivatives were synthesized and tested for their antimicrobial properties. The results demonstrated that certain derivatives showed significant antibacterial activity against Gram-negative bacteria, suggesting that the target compound may have similar effects .

Propriétés

IUPAC Name |

1-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-[2-(4-sulfamoylphenyl)ethyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN4O4S/c20-14-2-1-3-16(10-14)24-12-15(11-18(24)25)23-19(26)22-9-8-13-4-6-17(7-5-13)29(21,27)28/h1-7,10,15H,8-9,11-12H2,(H2,21,27,28)(H2,22,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UECNNLDFHDCNCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC(=CC=C2)F)NC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.